Product packaging for 6-Bromoindole-3-acetamide(Cat. No.:)

6-Bromoindole-3-acetamide

Cat. No.: B8783629
M. Wt: 253.09 g/mol
InChI Key: VNGQPZHGKOMZAT-UHFFFAOYSA-N
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Description

Contextualization within Indole (B1671886) Alkaloids and Derivatives Research

6-Bromoindole-3-acetamide belongs to the extensive and pharmacologically significant class of indole alkaloids. The indole scaffold, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in nature and medicinal chemistry. nih.gov Indole alkaloids represent a massive subset of natural products, with over 4,100 known compounds isolated from a wide array of natural sources, including plants, fungi, bacteria, and marine organisms like sponges and tunicates. nih.gov

Historically, plant-derived indole alkaloids have been a rich source of medicines, yielding vital therapeutic agents such as the antihypertensive drug reserpine (B192253) and the potent antitumor drugs vinblastine (B1199706) and vincristine. frontiersin.org Research into this family of compounds is driven by their immense structural diversity and a broad spectrum of potent biological activities. nih.govnih.gov These activities include anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties, making them attractive starting points for drug discovery programs. researchgate.netmdpi.com

The field is not limited to naturally occurring substances; the synthesis of indole derivatives is a major focus of organic and medicinal chemistry. nih.gov Scientists actively explore synthetic pathways to create novel analogs, aiming to enhance efficacy, improve selectivity, and understand the structure-activity relationships that govern their biological effects. nih.govnih.gov this compound is one such derivative, representing a specific modification of the core indole structure that has been identified in natural sources. acs.org

Significance of Brominated Indole Scaffolds in Bioactive Compound Discovery

The incorporation of a bromine atom onto the indole ring, as seen in this compound, is of particular importance in the discovery of bioactive compounds. Halogenation, especially bromination, is a common biosynthetic strategy employed by marine organisms, which are a prolific source of structurally unique and potent natural products. nih.govmdpi.com Marine sponges of the orders Astrophorida and Hadromerida, for instance, are known to produce a variety of 6-bromoindole (B116670) alkaloids. nih.gov

The presence of a bromine atom can significantly influence a molecule's physicochemical properties, such as its size, lipophilicity, and electronic distribution. These modifications can, in turn, enhance biological activity by improving membrane permeability, metabolic stability, or binding affinity to target proteins. For example, the position of bromine atoms on an indole scaffold has been shown to be a significant determinant of bioactivity. mdpi.com

Numerous brominated indole alkaloids isolated from marine sources have demonstrated noteworthy biological effects. Barettin, a brominated diketopiperazine alkaloid from the sponge Geodia barretti, exhibits potent anti-inflammatory and antioxidant activities. nih.gov Other brominated bisindole alkaloids, such as those from the sponge genus Spongosorites, have been reported to possess antiviral, antitumoral, and antimicrobial properties. nih.gov The discovery of this compound from the marine sponge Pseudosuberites hyalinus adds to this growing family of bioactive marine natural products, underscoring the value of exploring brominated indole scaffolds for potential therapeutic leads. acs.org

Data Tables

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₉BrN₂O chembk.com
Molar Mass253.095 g/mol chembk.com
Elemental AnalysisC: 47.45%, H: 3.60%, Br: 31.60%, N: 11.07% acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9BrN2O B8783629 6-Bromoindole-3-acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

2-(6-bromo-1H-indol-3-yl)acetamide

InChI

InChI=1S/C10H9BrN2O/c11-7-1-2-8-6(3-10(12)14)5-13-9(8)4-7/h1-2,4-5,13H,3H2,(H2,12,14)

InChI Key

VNGQPZHGKOMZAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NC=C2CC(=O)N

Origin of Product

United States

Natural Occurrence and Biosynthetic Context

Isolation from Marine Organisms

The marine environment is a rich source of unique and biologically active natural products, including a variety of brominated indoles.

Marine Sponges (e.g., Pseudosuberites hyalinus, Geodia barretti)

The marine sponge Pseudosuberites hyalinus, collected in the North Atlantic around the Faroe Islands, has been a notable source for the isolation of 6-Bromoindole-3-acetamide. acs.org Along with this compound, the sponge also yielded other 6-bromoindoles, such as 6-bromoindole-3-carbaldehyde, 6-bromoindolyl-3-acetonitrile, and methyl 6-bromoindolyl-3-acetate. acs.org The structures of these compounds were confirmed through synthesis. acs.org

The sub-Arctic sponge Geodia barretti is another significant source of 6-bromoindole (B116670) alkaloids. nih.govmdpi.comgeomar.deresearchgate.netnih.gov While this compound itself has not been explicitly reported from this species, a number of related 6-bromoindole derivatives have been isolated, including barettin, 8,9-dihydrobarettin, and 6-bromoconicamin. nih.govmdpi.com The presence of this class of compounds in Geodia barretti underscores the prevalence of brominated indole (B1671886) metabolism in this marine sponge. researchgate.net

Table 1: 6-Bromoindole Derivatives from Marine Sponges

Compound NameMarine Sponge SourceReference
This compoundPseudosuberites hyalinus acs.org
6-Bromoindole-3-carbaldehydePseudosuberites hyalinus, Rhopaloeides odorabile acs.orgnih.govebin.pub
6-Bromoindolyl-3-acetonitrilePseudosuberites hyalinus acs.org
Methyl 6-bromoindolyl-3-acetatePseudosuberites hyalinus acs.org
6-Bromoindole-3-carboxylic acidPseudosuberites hyalinus acs.org
BarettinGeodia barretti nih.govmdpi.com
8,9-DihydrobarettinGeodia barretti nih.govmdpi.com
6-BromoconicaminGeodia barretti nih.govmdpi.com
Geobarrettin A-CGeodia barretti nih.gov
L-6-BromohypaphorineGeodia barretti nih.gov
(6-bromo-1H-indol-3-yl) oxoacetamideSpongosorites sp. nih.gov
(6-bromo-1H-indol-3-yl) oxoacetic acid methyl esterSpongosorites sp. nih.gov
6-Bromo-1H-indole-3-carboxamideMycale fibrexilis mdpi.com

Marine Bacteria (for related 6-bromotryptamine homologues)

While the direct isolation of this compound from marine bacteria has not been widely reported, these microorganisms are known to produce related brominated indole compounds. For instance, the marine bacterium Pseudoalteromonas rubra has been found to produce 6-bromo-N-propionyltryptamine and 6-bromo-N-acetyltryptamine. nih.govresearchgate.netresearchgate.net 6-Bromotryptamine itself is a known marine natural product. wikipedia.org The existence of these 6-bromotryptamine homologues in marine bacteria suggests that the biosynthetic pathways for brominated indoles are present in the microbial world and may contribute to the chemical diversity observed in marine invertebrates through symbiotic relationships.

Role in Indole-3-acetic Acid (IAA) Biosynthesis Pathways (referencing indole-3-acetamide)

To understand the potential biosynthetic context of this compound, it is informative to examine the well-established role of its non-brominated counterpart, indole-3-acetamide (B105759) (IAM), in the biosynthesis of indole-3-acetic acid (IAA). IAA is a crucial phytohormone that regulates various aspects of plant growth and development. researchgate.netnih.gov

Intermediate in Tryptophan Metabolism

Indole-3-acetamide is a key intermediate in one of the tryptophan-dependent pathways for IAA biosynthesis. caymanchem.commdpi.compnas.org In this pathway, the amino acid tryptophan is first converted to indole-3-acetamide by the enzyme tryptophan-2-monooxygenase. researchgate.netfrontiersin.org Subsequently, an amidohydrolase, specifically an indole-3-acetamide hydrolase, catalyzes the conversion of IAM to IAA. researchgate.netfrontiersin.orgnih.gov This two-step process is a significant route for IAA production in various bacteria and plants. researchgate.netresearchgate.netnih.gov The identification of genes encoding these enzymes in both bacteria and plants, such as AtAMI1 in Arabidopsis thaliana, confirms the existence of this pathway across different kingdoms. nih.gov

Regulation of Plant Growth and Development

Indole-3-acetamide is not merely a passive intermediate; it also plays a role in regulating plant growth and stress responses. upm.esfrontiersin.org The conversion of IAM to the active auxin IAA is a critical control point. frontiersin.org Studies have shown that the accumulation of IAM can lead to reduced plant growth and trigger abiotic stress responses, in part by inducing the biosynthesis of another plant hormone, abscisic acid (ABA). oup.comfrontiersin.org This suggests a complex interplay and crosstalk between different hormonal signaling pathways, with indole-3-acetamide acting as a regulatory molecule. oup.com The balance between IAM and IAA levels, controlled by amidase activity, is therefore crucial for maintaining normal plant growth and responding to environmental cues. caymanchem.com

Synthetic Strategies and Derivatization

Synthesis of 6-Bromoindole-3-acetamide

The synthesis of this compound is approached through logical, multi-step sequences that typically build upon the pre-formed 6-bromoindole (B116670) core. A feasible and documented strategy involves the elaboration of the C3 position of the indole (B1671886) ring. This can be achieved by first preparing 6-bromoindole-3-acetic acid. This intermediate can then undergo an amidation reaction to yield the final product. In a parallel synthesis for the complex alkaloid dragmacidin E, the analogous 6-bromoindole-3-acetic acid was activated, for instance by converting it to an acid chloride, and subsequently reacted with an amine to form the required amide bond nih.gov. This established chemical transformation provides a reliable pathway for the synthesis of this compound.

Confirmatory Syntheses of Natural Isolates

This compound has been identified as a naturally occurring compound, having been isolated from the marine sponge Pseudosuberites hyalinus. researchgate.net Alongside other related bromoindoles, its structure was elucidated through comprehensive spectroscopic analysis, including mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net The synthesis of such natural products serves to confirm their proposed structures and provides a scalable source of the material for further study. The chemical synthesis of this compound, as outlined above, provides unambiguous confirmation of the structure initially determined from the natural isolate. This is a common practice in natural product chemistry, where total synthesis serves as the ultimate proof of a molecule's structural assignment.

Synthetic Routes to 6-Bromoindole as a Core Building Block

The 6-bromoindole scaffold is the essential precursor for the synthesis of this compound and its derivatives. Several effective methods for its preparation have been developed, making it an accessible building block for organic synthesis. smolecule.comguidechem.com

One of the most prominent methods is the Batcho-Leimgruber indole synthesis , which often starts from 4-bromo-2-nitrotoluene. guidechem.comnih.govchemicalbook.comchemdad.com This procedure involves the reaction of the nitrotoluene derivative with an amine and a formamide (B127407) equivalent (like N,N-dimethylformamide dimethylacetal) to form an enamine, which is then reductively cyclized to yield the 6-bromoindole core. guidechem.com The Reissert indole synthesis offers an alternative route from the same starting material. nih.gov Another approach involves the direct bromination of indole using reagents like N-bromosuccinimide (NBS), though this can sometimes lead to issues with regioselectivity. smolecule.com

Method Starting Material Key Reagents/Steps Outcome References

| Batcho-Leimgruber | 4-Bromo-2-nitrotoluene | 1. N,N-dimethylformamide dimethylacetal, pyrrolidine (B122466) 2. Reductive cyclization (e.g., with Zn/acetic acid) | Forms the 6-bromoindole core efficiently. | guidechem.comnih.govchemicalbook.com | | Direct Bromination | Indole | N-bromosuccinimide (NBS) or Bromine | Yields 6-bromoindole, requires controlled conditions to ensure regioselectivity. | smolecule.com | | Diazotization Route | p-Aminotoluene | 1. Diazotization (NaNO₂, HBr) 2. Bromination 3. Ring closure | A multi-step but scalable route to the intermediate. | |

Development of 6-Bromoindole and Indole-3-acetamide (B105759) Analogs

The modification of the 6-bromoindole and indole-3-acetamide structures is a key area of research, aimed at producing analogs with potentially enhanced biological activities. These derivatizations are typically achieved through alkylation, amide bond formation, and cross-coupling reactions.

Alkylation and Amide Bond Formation

Alkylation of the indole nitrogen (N1 position) and subsequent amide bond formation are common strategies to introduce diverse side chains. A clear example is the synthesis of the bacterial cystathionine (B15957) γ-lyase (bCSE) inhibitor NL1, (2-(6-bromo-1H-indol-1-yl)acetyl)glycine. nih.gov The synthesis begins with the N-alkylation of 6-bromoindole using a bromoacetic ester. nih.gov The resulting ester is hydrolyzed to form 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov This acid is then coupled with a glycine (B1666218) ester using a peptide coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to form the amide bond, which after a final hydrolysis step yields the target analog. nih.gov This sequence demonstrates a robust method for creating a variety of N-substituted indole-3-acetamide derivatives by varying the amino acid or amine component.

Palladium-Catalyzed Cross-Coupling Reactions for Core Modification

The bromine atom at the C6 position of the indole ring serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. nobelprize.orgnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, fundamentally modifying the indole core.

Prominent examples of these transformations include:

Suzuki-Miyaura Coupling: Reacting 6-bromoindole with various boronic acids to form C-C bonds and introduce new aryl or heteroaryl substituents. smolecule.comresearchgate.net This reaction has been instrumental in the total synthesis of complex bis-indole alkaloids like dragmacidin D. acs.orgcaltech.edu

Sonogashira Coupling: Forming C-C bonds between 6-bromoindole and terminal alkynes, a key step in the synthesis of the marine natural product halocyamine A. rsc.orgrsc.org

Heck Coupling: Introducing alkenyl groups onto the indole ring. smolecule.com

These reactions are valued for their functional group tolerance and mild reaction conditions, making them suitable for late-stage functionalization in the synthesis of complex molecules. nobelprize.org For instance, the synthesis of the bCSE inhibitor NL3 involves the substitution of the bromine atom on the 6-bromoindole core with a 7-chlorobenzo[b]thiophene (B1589383) moiety via a Pd-catalyzed cross-coupling reaction. nih.gov

Reaction Type Coupling Partner Bond Formed Example Application References
Suzuki-Miyaura Organoboron compound (e.g., Ar-B(OH)₂) C(sp²)-C(sp²) Synthesis of dragmacidin alkaloids acs.orgcaltech.edu
Sonogashira Terminal alkyne (e.g., R-C≡CH) C(sp²)-C(sp) Synthesis of halocyamine A rsc.orgrsc.org
Heck Alkene (e.g., R-CH=CH₂) C(sp²)-C(sp²) General derivatization smolecule.com
Buchwald-Hartwig Amine (R₂NH) C(sp²)-N Synthesis of N-arylated compounds nih.govacs.org

Friedel-Crafts Acylation for Side Chain Introduction

Friedel-Crafts acylation is a fundamental reaction in indole chemistry for introducing acyl groups, most commonly at the electron-rich C3 position. mdpi.comnih.gov This electrophilic aromatic substitution reaction typically employs an acylating agent, such as an acid chloride or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or zirconium tetrachloride (ZrCl₄). nih.gov

This method allows for the direct installation of a keto-containing side chain onto the indole nucleus, which can be a final product or an intermediate for further transformations. For instance, the acylation of substituted indoles (e.g., 5-bromoindole) with acid anhydrides can be effectively catalyzed by metal triflates, such as yttrium triflate (Y(OTf)₃), often in an ionic liquid as the solvent. mdpi.com This approach provides 3-acylindoles with high regioselectivity and under relatively green conditions, highlighting its utility in synthesizing a library of indole derivatives with varied side chains. mdpi.com

of this compound

The this compound scaffold serves as a versatile platform in medicinal chemistry, amenable to a variety of synthetic modifications. These modifications aim to explore and expand the structure-activity relationships of its derivatives, leading to compounds with diverse biological profiles. Key strategies involve the introduction of new chemical entities at various positions on the indole ring or the acetamide (B32628) side chain. This article details two specific diversification strategies: the incorporation of heterocyclic moieties and the conjugation with polyamine scaffolds.

4 Diversification through Heterocyclic Moiety Incorporation (e.g., furan (B31954), pyrazoline, thiophene)

The introduction of additional heterocyclic rings to the 6-bromoindole core is a common strategy to modulate the physicochemical and pharmacological properties of the parent molecule. The 6-position of the indole, bearing the bromo substituent, is a prime site for such modifications, often via cross-coupling reactions. nih.gov This approach has led to the synthesis of derivatives with furan, pyrazoline, and thiophene (B33073) moieties, which have been investigated for various therapeutic applications, including as potential inhibitors of bacterial enzymes. mdpi.comnih.gov

A notable synthetic route involves a Suzuki reaction, where the 6-bromo group on an N-acetamide indole intermediate is coupled with a heterocyclic boronic acid or boronic acid pinacol (B44631) (BPin) ester. nih.gov This method allows for the creation of a diverse library of analogs by varying the heterocyclic partner. For instance, reacting a 6-bromo-N-aryl acetamide indole with a pyrazole-boronic acid ester in the presence of a palladium catalyst like Pd(dppf)Cl₂·CH₂Cl₂ and a base such as K₂CO₃ yields the corresponding 6-pyrazolyl-indole derivative. nih.gov

Similarly, thiophene and furan rings have been incorporated. One synthetic approach to a thiophene-containing derivative involves linking 3-aminothiophene-2-carboxylic acid to the 6-bromoindole moiety via a methylene (B1212753) bridge. researchgate.net The synthesis can start from key building blocks like 6-bromoindole and methyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate. nih.gov The alkylation of the 6-bromoindole nitrogen with the bromomethyl thiophene derivative yields the desired conjugate. nih.gov Such derivatives, particularly those bearing a thiophene ring, have been identified as potent inhibitors of bacterial cystathionine-γ-lyase (CGL). mdpi.comnih.gov

The synthesis of pyrazoline-containing derivatives often begins with the preparation of chalcones (α, β-unsaturated ketones), which are subsequently cyclized. paperpublications.org For example, a chalcone (B49325) intermediate can be synthesized via a Claisen-Schmidt condensation and then reacted with hydrazine (B178648) derivatives (like phenylhydrazine) in a solvent such as glacial acetic acid to form the pyrazoline ring. paperpublications.org This methodology allows for the generation of a wide array of substituted pyrazolines attached to the core scaffold. paperpublications.orgkoyauniversity.org

Table 1: Synthesis of 6-Bromoindole Derivatives with Heterocyclic Moieties

Starting Material (Indole)Heterocyclic ReagentReaction TypeProduct DescriptionReference
6-BromoindoleMethyl 5-(bromomethyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylateNucleophilic SubstitutionMethyl 5-((6-bromo-1H-indol-1-yl)methyl)-3-((ethoxycarbonyl)amino)thiophene-2-carboxylate nih.gov
6-Bromo-N-aryl acetamide indole4-Bpin (N-methyl)pyrazoleSuzuki Coupling6-(N-methylpyrazolyl)-N-aryl acetamide indole nih.gov
3-Acetyl-4-hydroxyphenyl acetamide (Chalcone precursor)PhenylhydrazineCyclizationPhenyl-pyrazoline derivative paperpublications.org
6-BromoindoleMethyl 5-(chloromethyl)-2-methylfuran-3-carboxylateAlkylationFuran-linked 6-bromoindazole (analogous reaction) mdpi.com
6-Bromo-1H-indoleChloroacetyl chloride, 5-benzyl-1,3,4-thiadiazol-2-amineNucleophilic SubstitutionN-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide

5 Conjugation with Polyamine Scaffolds

Conjugating this compound with polyamines like spermine (B22157) and spermidine (B129725) is a synthetic strategy employed to create molecules that can interact with biological targets such as DNA, RNA, or polyamine transporters. researchgate.netacs.org This approach has been particularly explored in the development of antimicrobial and antiprotozoal agents. researchgate.net

The general synthesis involves an amide coupling reaction between a 6-bromoindole-3-acetic acid derivative and a suitable polyamine. nih.gov The polyamines are often used in their Boc-protected form to ensure selective acylation. nih.govnih.gov The coupling is typically facilitated by standard peptide coupling reagents. A common procedure involves activating the carboxylic acid of 6-bromoindole-3-acetic acid with a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-hydroxybenzotriazole (B26582) (HOBt) in the presence of a base like diisopropylethylamine (DIPEA). nih.gov The activated acid is then reacted with the Boc-protected polyamine. nih.gov

The final step is the deprotection of the Boc groups, which is usually achieved under acidic conditions, for instance, by using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.gov This yields the desired indole-acetamide-polyamine conjugate, often as a TFA salt, which can be purified using techniques like reversed-phase flash column chromatography. nih.gov

Research has shown that variations in both the substitution on the indole ring (e.g., 5-bromo vs. 6-bromo) and the length of the polyamine chain can significantly impact biological activity. nih.gov For example, α,ω-di(indole-3-carboxamido)polyamine derivatives have been synthesized and evaluated, leading to the identification of analogues with potent antimicrobial and antibiotic-potentiating activities. nih.gov

Table 2: Synthesis of 6-Bromoindole-Polyamine Conjugates

Indole PrecursorPolyamine Scaffold (Protected)Coupling ReagentsDeprotection ReagentFinal Product ClassReference
5-Bromoindole-3-acetic acidDi-tert-butyl heptane-1,7-diylbis((3-aminopropyl)carbamate)EDC·HCl, HOBt, DIPEATFAα,ω-di(5-bromoindole-3-acetamido)polyamine conjugate nih.gov
5-Bromoindole-3-acetic acidDi-tert-butyl octane-1,8-diylbis((3-aminopropyl)carbamate)EDC·HCl, HOBt, DIPEATFAα,ω-di(5-bromoindole-3-acetamido)polyamine conjugate nih.gov
2-(6-bromoindol-3-yl)glyoxylic acidSpermidinePyBop-6-bromoindolglyoxylamido-spermidine researchgate.net
2-(6-bromoindol-3-yl)glyoxylic acidSperminePyBop-6-bromoindolglyoxylamido-spermine researchgate.net
5-Bromoindole-3-carboxylic acidBoc-protected polyamines (various lengths)EDC·HCl, HOBt, DIPEATFAα,ω-di(5-bromoindole-3-carboxamido)polyamine conjugates nih.gov

Pharmacological and Biological Activities

Antimicrobial Activity and Potentiation

Bromoindole derivatives have demonstrated significant potential both as standalone antimicrobial agents and as adjuvants that enhance the efficacy of existing antibiotics, a crucial strategy in combating antimicrobial resistance.

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Staphylococcus intermedius)

Derivatives of bromoindole have shown notable intrinsic activity against Gram-positive bacteria. Specifically, certain 6-bromoindolglyoxylamide polyamine derivatives exhibit antimicrobial effects against Staphylococcus aureus and Staphylococcus intermedius. nih.gov The mechanism of action for some of these compounds is attributed to the rapid permeabilization and depolarization of the bacterial membrane. nih.gov

Similarly, α,ω-di-(5-bromoindole-3-carboxamido)spermine was found to possess inherent antimicrobial activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov Further studies on indole-3-acetamido-polyamine conjugates identified several compounds with strong growth inhibition of MRSA, often with minimum inhibitory concentrations (MIC) below 0.2 µM. mdpi.com The position of the bromine atom is crucial; 6-bromoindole (B116670) derivatives are recognized as among the most active inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme that helps protect pathogens like Staphylococcus aureus from oxidative stress. mdpi.com

Compound/Derivative ClassBacteriumActivity/Finding
6-bromoindolglyoxylamide polyamine derivativesStaphylococcus aureus, S. intermediusIntrinsic antimicrobial activity noted. nih.gov
α,ω-di-(5-bromoindole-3-carboxamido)spermineStaphylococcus aureus, MRSAExhibits intrinsic antimicrobial activity. nih.gov
Indole-3-acetamido-polyamine conjugatesMethicillin-resistant S. aureus (MRSA)Strong growth inhibition observed (MIC < 0.2 µM). mdpi.com
6-bromoindole derivativesStaphylococcus aureusAct as potent inhibitors of cystathionine-γ-lyase (CGL). mdpi.com

Efficacy against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli, Acinetobacter baumannii)

While some bromoindole derivatives show limited intrinsic activity against Gram-negative bacteria, certain structural modifications have led to analogues with enhanced efficacy. nih.govmdpi.com For example, the synthesis of a series of 6-bromo derivatives led to the identification of analogues with improved antibacterial activity towards Escherichia coli. nih.gov

A notable 5-bromo-substituted indole (B1671886) analogue, 13b, demonstrated significant activity against Acinetobacter baumannii (MIC ≤ 0.28 µM). nih.gov This same analogue was also found to disrupt the outer membrane of Pseudomonas aeruginosa, suggesting a mechanism for its antimicrobial and potentiating effects. nih.govmdpi.com Furthermore, certain 5-bromoindole-3-acetamide polyamine conjugates have shown intrinsic activity against E. coli. mdpi.com

Compound/Derivative ClassBacteriumActivity/Finding
6-bromoindole derivativesEscherichia coliAnalogues identified with enhanced antibacterial activity. nih.gov
5-bromo-indole analogue (13b)Acinetobacter baumanniiDemonstrated notable activity (MIC ≤ 0.28 µM). nih.gov
5-bromo-indole analogue (13b)Pseudomonas aeruginosaCapable of disrupting the bacterial outer membrane. nih.govmdpi.com
5-bromoindole-3-acetamide polyamine conjugatesEscherichia coliShowed intrinsic activity. mdpi.com

Antifungal Properties (e.g., Candida albicans, Cryptococcus neoformans)

The antifungal potential of bromoindole derivatives has been explored against clinically relevant fungal pathogens. Research into 6-bromo derivatives identified compounds with moderate to excellent antifungal properties. nih.gov One 5-bromo-substituted indole analogue, in particular, showed noteworthy activity against Cryptococcus neoformans with a Minimum Inhibitory Concentration (MIC) of ≤ 0.28 µM. nih.gov

Further studies on a class of indole-3-acetamido-polyamine conjugates revealed strong growth inhibition against Cryptococcus neoformans, with MIC values often below 0.2 µM. mdpi.com While direct activity of 6-bromoindole-3-acetamide against Candida albicans is less detailed, related bromo-quinazolinone compounds have been evaluated for their efficacy against this species. researchgate.net

Compound/Derivative ClassFungusActivity/Finding
6-bromoindole derivativesGeneral FungiModerate to excellent antifungal properties identified. nih.gov
5-bromo-indole analogueCryptococcus neoformansPotent activity observed (MIC ≤ 0.28 µM). nih.gov
Indole-3-acetamido-polyamine conjugatesCryptococcus neoformansStrong growth inhibition noted (MIC < 0.2 µM). mdpi.com
6-bromo-2-methyl-3-(substituted phenyl)-(3H)-quinazolin-4-onesCandida albicansInvestigated for antifungal activity. researchgate.net

Enhancement of Conventional Antibiotic Action

A significant attribute of bromoindole compounds is their ability to act as antibiotic potentiators, restoring the effectiveness of conventional antibiotics against resistant bacteria. mdpi.com A 6-bromoindolglyoxylamide polyamine derivative was found to enhance the antibiotic effects against the resistant Gram-negative bacterium Pseudomonas aeruginosa. nih.gov

Derivatives of 5-bromoindole (B119039) have demonstrated a strong ability to enhance the action of doxycycline (B596269) against P. aeruginosa. nih.govmdpi.com One analogue increased doxycycline's activity 21-fold, while another was able to enhance the action of both doxycycline against P. aeruginosa and erythromycin (B1671065) against E. coli. nih.govmdpi.com A 5-bromoindole-3-acetamide derivative of spermine (B22157) also showed strong enhancement of doxycycline's action against P. aeruginosa, E. coli, and K. pneumoniae. mdpi.com The mechanism for this potentiation is linked to the disruption of the bacterial membrane. nih.govmdpi.com Additionally, 6-bromoindole derivatives have been investigated as potentiators of gentamicin (B1671437) by inhibiting bacterial cystathionine-γ-lyase. mdpi.comnih.gov

Compound/Derivative ClassAntibioticBacteriumPotentiation Effect
6-bromoindolglyoxylamide polyamine derivativeNot specifiedPseudomonas aeruginosaDisplayed in vitro antibiotic enhancing properties. nih.gov
5-bromo indole-3-carboxamide analogue (13b)DoxycyclinePseudomonas aeruginosa21-fold increase in antibiotic activity. nih.govmdpi.com
5-bromo-indole-3-carboxamide-PA3-7-3 analogueDoxycycline, ErythromycinP. aeruginosa, E. coliEnhanced the action of both antibiotics, respectively. nih.govmdpi.com
5-bromoindole-3-acetamide spermine derivativeDoxycyclineP. aeruginosa, E. coli, K. pneumoniaeExhibited strong enhancement of antibiotic action. mdpi.com
6-bromoindole derivativesGentamicinNot specifiedAssessed for ability to potentiate antimicrobial activity. nih.gov

Antineoplastic Investigations

Beyond their antimicrobial effects, bromoindole derivatives have been the subject of research for their potential as anticancer agents.

Inhibition of Cancer Cell Proliferation

Various bromoindole-based compounds have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. For instance, a series of 5-bromoindole derivatives connected to an amide group were screened for their cytotoxic effects against MCF-7 and MDA-MB-231 breast cancer cell lines, with several compounds showing moderate antiproliferative effects. mdpi.com

Another study focused on 3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindoles, which were found to be more active against both human lung cancer (A549) and cervical cancer (HeLa) cells than the chemotherapeutic drug Melphalan. nih.gov The most active of these compounds was shown to induce apoptosis in a caspase-dependent manner and significantly inhibit tubulin polymerization. nih.gov Furthermore, derivatives of 3-(2-bromoethyl)-indole have been shown to inhibit the proliferation of colon cancer cells and suppress the activation of NF-κB, a key factor in cancer cell survival. researchgate.net

Compound/Derivative ClassCancer Cell Line(s)Key Finding
N-alkyl-5-bromoindole derivativesMCF-7, MDA-MB-231 (Breast)Moderate antiproliferative effects with GI50 values from 4.7–32.2 µM. mdpi.com
3-trifluoroacetyl–substituted 7-acetamido-2-aryl-5-bromoindolesA549 (Lung), HeLa (Cervical)More active than Melphalan; induced apoptosis and inhibited tubulin polymerization. nih.gov
3-(2-bromoethyl)-indole (BEI-9)SW480 (Colon)Inhibited cell proliferation and suppressed NF-κB activation. researchgate.net

Induction of Apoptosis

The ability to induce programmed cell death, or apoptosis, is a key characteristic of many anti-cancer agents. Research into bromoindole derivatives has revealed their potential to trigger this process in malignant cells. While direct studies on this compound are limited, investigations into structurally related compounds provide insights. For instance, purified brominated indole derivatives, such as 6-bromoisatin, have been shown to induce apoptosis in colorectal cancer cell lines. This pro-apoptotic effect is often mediated through the activation of caspases, a family of proteases central to the execution of the apoptotic cascade. Specifically, an increase in the activity of caspase-3 and caspase-7 has been observed following treatment with these related compounds. researchgate.net

The intricate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family is another critical determinant of a cell's fate. mdpi.comresearchgate.net Anti-apoptotic members like Bcl-2 prevent the release of mitochondrial cytochrome c, a key event in the intrinsic apoptotic pathway. mdpi.comnih.gov Inhibition of Bcl-2 can therefore sensitize cancer cells to apoptotic stimuli. nih.gov While the specific effects of this compound on Bcl-2 family proteins are yet to be fully elucidated, this remains a crucial area for future investigation to understand its complete apoptotic mechanism.

Anti-inflammatory Effects

Inflammation is a complex biological response implicated in a wide range of diseases. The search for novel anti-inflammatory agents is a significant area of pharmaceutical research. While direct evidence for this compound is not yet available, the anti-inflammatory potential of the broader acetamide (B32628) and indole classes of compounds has been explored. Key enzymes in the inflammatory pathway include nitric oxide synthase (NOS) and cyclooxygenase (COX). nih.govnih.gov Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), a pro-inflammatory mediator. jpp.krakow.pl Similarly, cyclooxygenase-2 (COX-2) is responsible for the production of prostaglandins, which also contribute to inflammation. nih.gov Some acetamide derivatives have shown potential anti-inflammatory activity by reducing the production of reactive oxygen species (ROS) and NO. mdpi.com The inhibitory effects of this compound on iNOS and COX enzymes warrant investigation to establish its potential as an anti-inflammatory agent.

Neuromodulatory Potentials

Serotonin (B10506) Receptor Modulation (e.g., 5-HT2A receptor antagonism)

The serotonin (5-hydroxytryptamine, 5-HT) system is a critical regulator of numerous functions in the central nervous system, and its receptors are important targets for therapeutic agents. The 5-HT2A receptor, in particular, is implicated in various neuropsychiatric disorders. nih.govnih.gov Antagonism of the 5-HT2A receptor is a key mechanism of action for several atypical antipsychotic drugs. drugbank.comresearchgate.net Research on structurally similar compounds, such as 6-bromotryptamine derivatives, has revealed their potential as 5-HT2A receptor antagonists. nih.gov For example, 6-bromo-N-acetyltryptamine and 6-bromo-N-propionyltryptamine have been isolated and shown to exhibit 5-HT2A receptor antagonist activity. researchgate.net These findings suggest that the 6-bromoindole scaffold could be a valuable pharmacophore for the development of novel 5-HT2A receptor modulators. The specific interaction of this compound with the 5-HT2A receptor and other serotonin receptor subtypes is an area ripe for exploration.

GABA Receptor Interactions (e.g., anxioselective properties)

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the brain, and GABAA receptors are the targets for widely used anxiolytic drugs like benzodiazepines. nih.gov Modulators that selectively target specific subtypes of the GABAA receptor, such as those containing α2 or α3 subunits, are sought after for their potential to produce anxiolytic effects without the sedation associated with non-selective agents. nih.gov This has led to the concept of "anxioselective" compounds. nih.gov While there is currently no direct evidence linking this compound to GABA receptor interactions, the diverse neurological activities of indole compounds suggest that this is a plausible area of investigation. Exploring the binding and modulatory effects of this compound at various GABAA receptor subtypes could uncover novel anxioselective properties.

Anti-parasitic Applications

Neglected tropical diseases caused by parasites such as Leishmania and Trypanosoma species represent a significant global health burden, and there is a pressing need for new and effective treatments. nih.govnih.gov The indole nucleus is a feature of some compounds with anti-parasitic activity. For instance, various indole derivatives have been investigated for their efficacy against these parasites. While specific studies on the anti-parasitic activity of this compound are not yet in the public domain, related research on other acetamide-containing compounds has shown promise. The evaluation of this compound against a panel of parasitic protozoa, including different species of Leishmania and Trypanosoma, could reveal a new avenue for its therapeutic application.

Antiangiogenic Research

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Consequently, inhibiting angiogenesis is a key strategy in cancer therapy. While direct studies on the antiangiogenic properties of this compound have not been identified, research into structurally related compounds provides insights into its potential.

Studies have demonstrated that other bromoindole derivatives possess antiangiogenic properties. For instance, a 5-bromoindole carbothioamide derivative was shown to effectively limit the sprouting of micro-vessels in a dose-dependent manner in an ex vivo rat aorta ring assay. semanticscholar.org Furthermore, the acetamide functional group has been incorporated into potent antiangiogenic molecules. In the development of analogs of cortistatin A, a potent antiangiogenic natural product, the introduction of an acetamide moiety at a key position resulted in a compound with powerful growth inhibitory activity against Human Umbilical Vein Endothelial Cells (HUVECs), a standard in vitro model for angiogenesis. mdpi.com These findings suggest that the combination of a bromoindole core and an acetamide side chain, as found in this compound, could be a promising area for future antiangiogenic research.

Plant Physiological Effects (referencing indole-3-acetamide)

The parent compound, indole-3-acetamide (B105759) (IAM), is an important intermediate in the biosynthesis of indole-3-acetic acid (IAA), the most common and physiologically active auxin hormone in plants. caymanchem.com While IAA is a primary growth promoter, the accumulation of its precursor, IAM, has been linked to growth inhibition and stress responses.

Specifically, IAM accumulation significantly impairs seed development. Studies in the model plant Arabidopsis thaliana have demonstrated that higher cellular concentrations of IAM lead to a noticeable reduction in seed size. nih.gov This is linked to IAM's effect on embryo development, which is a key determinant of final seed size in species like Arabidopsis. nih.gov

A key mechanism by which IAM exerts its growth-inhibitory effects is through its interaction with the biosynthesis of abscisic acid (ABA), a major plant stress hormone. nih.gov The accumulation of IAM has been shown to trigger abiotic stress responses in plants by stimulating the production of ABA. oup.comfrontiersin.org

This cross-talk is mediated at the genetic level. Elevated IAM levels lead to the transcriptional induction of NCED3, a gene that encodes a key, rate-limiting enzyme in the ABA biosynthesis pathway. oup.comnih.gov This induction results in significantly increased endogenous levels of ABA. oup.com Therefore, IAM is intricately linked with ABA biosynthesis and signaling, acting as a molecular node that can shift the balance from growth-oriented processes towards stress-response pathways in plants. researchgate.net

Mechanisms of Action

Enzyme Inhibition

Derivatives of 6-bromoindole (B116670) have been identified as a significant class of inhibitors for bacterial cystathionine (B15957) γ-lyase (CGL). This enzyme is a primary producer of hydrogen sulfide (B99878) (H₂S) in pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The production of H₂S provides protection for the bacteria against oxidative stress, and its inhibition can enhance the efficacy of antibiotics.

Research has led to the synthesis of various 6-bromoindole derivatives that exhibit inhibitory activity at micromolar and submicolar concentrations. These compounds often feature additional heterocyclic structures, such as furan (B31954), pyrazoline, or thiophene (B33073), attached to the indole (B1671886) core. For instance, a series of inhibitors, designated NL1, NL2, and NL3, which are based on the 6-bromoindole scaffold, have been developed and optimized for their CGL inhibitory properties. Further modifications, such as the introduction of a carboxylate group to a thiophene moiety linked to the 6-bromoindole, have also been explored to enhance inhibitory potential. The inhibition of CGL by these compounds represents a promising strategy to potentiate the effects of existing antibiotics and combat antimicrobial resistance.

Table 1: Examples of 6-Bromoindole Derivatives as CGL Inhibitors
Compound SeriesCore StructureKey Feature
NL1, NL2, NL36-BromoindoleInitial series of potent CGL inhibitors
MNS26-BromoindoleFeatures a 3-aminothiophene-2-carboxylate moiety

The inhibitory activity of 6-Bromoindole-3-acetamide specifically against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase is not extensively documented in publicly available scientific literature. While the broader class of indole-containing compounds has been explored for anticancer properties, including the inhibition of various kinases, specific structure-activity relationship studies detailing the effects of this compound on EGFR are not readily found. EGFR is a well-established target in cancer therapy, and its inhibitors are typically characterized by their ability to bind to the ATP-binding site of the kinase domain. Further research would be necessary to determine if this compound possesses any significant inhibitory activity against this target.

There is a lack of specific data in the scientific literature detailing the inhibition of topoisomerases by this compound. Topoisomerases are crucial enzymes involved in managing the topology of DNA during replication and transcription, making them important targets for anticancer drugs. While a vast number of natural and synthetic compounds have been investigated as topoisomerase inhibitors, the specific role of this compound in this context has not been established in the reviewed literature.

Indole and bromoindole derivatives have been evaluated as inhibitors of pp60(c-Src) tyrosine kinase, a non-receptor tyrosine kinase that plays a role in cell proliferation, survival, and migration. Studies have shown that certain N-benzyl-indole-3-imine and amine derivatives, particularly those with a 5-bromo substitution, exhibit enhanced potency against this kinase. While this suggests that the bromoindole scaffold is a promising starting point for the development of Src kinase inhibitors, specific inhibitory data for this compound is not detailed in the available research. The general finding that bromination of the indole ring can enhance activity suggests that the 6-bromo substitution could also contribute to inhibitory potential.

Table 2: General Activity of Bromoindole Derivatives against Src Kinase
Compound ClassSubstitutionObserved Activity
N-benzyl-indole-3-amine derivatives5-BromoEnhanced potency compared to non-brominated analogs

In the search for new antimalarial agents, the N-acetamide indole chemotype has been identified as a promising class of compounds that target the Plasmodium falciparum cation-transporter ATPase 4 (PfATP4). This enzyme is a sodium efflux pump on the parasite's plasma membrane, and its inhibition leads to a rapid accumulation of sodium ions within the parasite, ultimately causing its death. The 6-bromoindole core is a key component in the synthesis of these N-acetamide indole derivatives. The addition of the 6-bromo substituent on the indole scaffold allows for further chemical modifications, such as Suzuki reactions, to introduce a variety of heterocyclic groups at this position. This synthetic flexibility is crucial for optimizing the antimalarial activity of these compounds. The targeting of PfATP4 by N-acetamide indoles derived from 6-bromoindole is a validated and promising approach in the development of new treatments for malaria.

Indole derivatives, including indole carboxamides and acetamides, have been investigated for their ability to inhibit hyaluronidase (B3051955). This enzyme is responsible for the degradation of hyaluronic acid, a major component of the extracellular matrix. Research on a series of indole carboxamides and acetamides has demonstrated their potential as hyaluronidase inhibitors. For instance, certain N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide derivatives have shown notable inhibitory activity. While specific data for this compound is not provided in the reviewed literature, the established activity of related bromoindole structures suggests that it may also possess hyaluronidase inhibitory properties. The inhibitory concentration (IC₅₀) values for some of the most active indole derivatives are in the micromolar range.

Table 3: Hyaluronidase Inhibition by a Related Bromoindole Derivative
CompoundIC₅₀ (µM)Assay pH
N-(Pyridin-4yl)-[5-bromo-1-(4-fluorobenzyl)indole-3-yl]carboxamide467.0

p53-MDM2 Interaction Inhibition

The p53 tumor suppressor protein is a critical regulator of cell cycle, DNA repair, and apoptosis. mdpi.com Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which binds to p53 and promotes its degradation. mdpi.com In many cancers where p53 is not mutated, the overexpression of MDM2 leads to the inactivation of p53, thereby promoting tumor growth. mdpi.com The inhibition of the p53-MDM2 interaction is a promising therapeutic strategy to reactivate p53 and restore its tumor-suppressive functions. mdpi.com

While direct evidence for this compound in the inhibition of the p53-MDM2 interaction is not extensively documented in current research, the broader class of indole-containing compounds, particularly spirooxindoles, has been identified as a privileged structure for inhibiting this protein-protein interaction. nih.gov For instance, a class of spirooxindoles has been shown to disrupt the p53-MDM2 interaction, leading to the induction of apoptosis and cell cycle arrest at the G0/G1 phase in cancer cells. mdpi.com These findings suggest that the indole scaffold, a core component of this compound, is a key pharmacophore in the design of p53-MDM2 interaction inhibitors. Further investigation is required to specifically elucidate the role of this compound in this mechanism.

Cellular and Molecular Interactions

A significant mechanism of action for derivatives of 6-bromoindole is the disruption and depolarization of bacterial membranes. This has been observed in studies of 6-bromoindolglyoxylamido derivatives, which are structurally related to this compound. nih.gov One of the most potent compounds in this series, a polyamine derivative, demonstrated rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria. nih.gov Similarly, a 5-bromo-indole-3-carboxamide derivative was found to disrupt the bacterial membrane of Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as the outer membrane of Pseudomonas aeruginosa. nih.gov This membrane perturbation is considered a key mechanism for both the intrinsic antimicrobial activity of these compounds and their ability to potentiate the effects of conventional antibiotics. nih.gov

Table 1: Research Findings on Bacterial Membrane Disruption by Bromoindole Derivatives

Derivative ClassBacterial Strain(s)Observed EffectReference
6-bromoindolglyoxylamido polyamineGram-positive and Gram-negative bacteriaRapid membrane permeabilization and depolarization nih.gov
5-bromo-indole-3-carboxamideS. aureus, MRSA, P. aeruginosaBacterial membrane disruption nih.gov

Bacterial efflux pumps are a major mechanism of antibiotic resistance, actively transporting antimicrobial agents out of the bacterial cell. nih.govresearchgate.net The inhibition of these pumps is a promising strategy to overcome multidrug resistance. Indole derivatives have been identified as potential efflux pump inhibitors (EPIs). nih.govresearchgate.net Synthetic indole derivatives have been shown to have synergistic antibacterial activity with antibiotics like ciprofloxacin, tetracycline, chloramphenicol, and erythromycin (B1671065). mdpi.com While specific studies on this compound are limited, the potential of the broader indole class to act as EPIs suggests a plausible mechanism of action. nih.govbohrium.com For example, a derivative, SMJ-5, was identified as a potent inhibitor of the NorA efflux pump in Staphylococcus aureus. nih.gov This inhibition leads to increased intracellular accumulation of antibiotics like norfloxacin (B1679917) and ethidium (B1194527) bromide. nih.gov

Table 2: Research Findings on Bacterial Efflux Pump Inhibition by Indole Derivatives

Derivative/CompoundEfflux Pump TargetBacterial Strain(s)OutcomeReference
Synthetic indole derivativesNot specifiedE. coliSynergistic activity with various antibiotics mdpi.com
SMJ-5 (indole derivative)NorAS. aureusIncreased intracellular accumulation of norfloxacin and ethidium bromide nih.gov

DNA intercalation is a mechanism of action for many anticancer and antimicrobial compounds, where a molecule inserts itself between the base pairs of DNA, often leading to inhibition of DNA replication and transcription. Based on the conducted research, there is currently no direct scientific evidence to suggest that this compound functions through a DNA intercalation mechanism.

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs. nih.gov Indole derivatives have been investigated as inhibitors of tubulin polymerization, often by binding to the colchicine-binding site on tubulin. nih.govnih.gov A study on 7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindoles, which share a bromoindole core with this compound, demonstrated significant interference with tubulin polymerization. nih.gov These compounds were shown to lower the rate of microtubule assembly. nih.gov Molecular docking studies have suggested that these indole derivatives can bind to the colchicine (B1669291) binding site located at the interface of α- and β-tubulin. nih.gov

Table 3: Research Findings on Tubulin Polymerization Inhibition by Bromoindole Derivatives

Derivative ClassAssayKey FindingReference
7-acetamido substituted 2-aryl-5-bromo-3-trifluoroacetylindolesKinetics of tubulin polymerizationSignificant interference with microtubule assembly nih.gov
Indole-based combretastatin (B1194345) derivativesImmunofluorescence confocal microscopyPrevention of tubulin polymerization nih.gov

Autophagy is a cellular process responsible for the degradation of cellular components, and its role in cancer is complex, acting as both a tumor suppressor and a promoter of tumor survival under certain conditions. mdpi.com The modulation of autophagy is being explored as a cancer therapy strategy. While the direct effect of this compound on autophagic pathways has not been specifically reported in the available research, other complex molecules have been shown to induce autophagy-dependent apoptosis in cancer cells. For instance, a semi-synthetic analogue of mdpi.com-gingerol was found to trigger autophagy followed by caspase-independent apoptosis in triple-negative breast cancer cells. nih.govnih.gov This indicates that inducing autophagy can be a viable mechanism for cancer cell death. Further research is needed to determine if this compound or its derivatives can modulate autophagy in a similar manner.

Information regarding the chemical compound “this compound” in the context of plant science is not available in publicly accessible scientific literature.

Extensive searches for research on "this compound" and its specific effects on ribosome biogenesis and transcriptional networks in plants did not yield any relevant scientific studies. The requested mechanisms of action, including the repression of ribosome-biogenesis and development-related transcriptional networks, are documented for the related, but chemically distinct, compound Indole-3-acetamide (B105759) (IAM) .

IAM, an auxin precursor, has been studied in the model plant Arabidopsis thaliana. Research has shown that the accumulation of IAM can lead to the repression of ribosome biogenesis and certain transcriptional circuits related to plant growth and development. However, these findings are specific to Indole-3-acetamide and cannot be attributed to this compound without direct scientific evidence. The substitution of a bromine atom on the indole ring can significantly alter the molecule's biological activity.

Therefore, this article cannot be generated as per the user's specific instructions due to the absence of research data on "this compound" in the specified biological context.

Structure Activity Relationship Sar and Molecular Design

Influence of Bromine Substitution on Biological Activity

The presence and position of a halogen atom on the indole (B1671886) ring are known to profoundly influence the biological activity of the resulting compound. mdpi.comresearchgate.net The bromine atom at the 6-position of the indole core in 6-bromoindole-3-acetamide is a key feature that significantly impacts its pharmacological profile.

Halogenation, particularly bromination, often enhances biological activity due to several factors. The lipophilic nature of the bromine atom can improve the molecule's ability to cross cell membranes. nih.gov Furthermore, the bromine atom's electron-withdrawing properties can alter the electronic distribution of the indole ring system, potentially strengthening interactions with biological targets through mechanisms like halogen bonding. Studies on various indole derivatives have confirmed that bromination can increase cytotoxicity against cancer cells and enhance antimicrobial effects. echinobase.org For instance, research on indole-3-carbaldehydes demonstrated that increasing the number of bromine substitutions on the indole ring correlated with higher cytotoxicity. echinobase.org

The position of the bromine atom is a critical determinant of activity. While many marine-derived indole alkaloids feature bromine at the C-5 position, substitution at C-6 is also common and leads to distinct biological profiles. mdpi.comresearchgate.net The specific placement at C-6, as in this compound, makes the bromine atom a useful synthetic handle. It allows for further molecular diversification through cross-coupling reactions, such as the Suzuki reaction, enabling the attachment of various other functional groups or heterocyclic rings to create extensive libraries of new compounds. nih.gov This strategic placement is fundamental in developing derivatives with tailored activities, such as inhibitors of bacterial cystathionine (B15957) γ-lyase (CGL), where the 6-bromoindole (B116670) core serves as a foundational building block. mdpi.comnih.gov The presence of a bromine atom on the fused benzo ring of an indole framework has been found to impart significant anti-tumor activity in both synthetic and naturally occurring indole derivatives. nih.gov

Role of the Amide Functional Group and Side Chain Length

The amide functional group and the length of the side chain at the C-3 position of the indole ring are pivotal for biological activity. The C-3 position is the most electronically favored site for substitution on the indole ring. researchgate.net The acetamide (B32628) moiety (-CH₂CONH₂) in this compound provides a critical point of interaction with biological receptors.

An acetyl group or a similar functionality at the C-3 position has been shown to facilitate interactions with biological targets, thereby enhancing anticancer activity. mdpi.com The amide linkage itself is a stable, planar structure that can participate in hydrogen bonding as both a hydrogen bond donor (via the N-H group) and acceptor (via the carbonyl oxygen). libretexts.org These interactions are essential for the binding affinity and specificity of the molecule to its target, such as enzymes or receptors.

SAR studies on a series of indole-3-acetamides synthesized as potential α-amylase inhibitors revealed how modifications to the amide portion affect activity. nih.govacs.org In these studies, the indole-3-acetic acid core was coupled with various substituted anilines, effectively altering the terminal part of the acetamide side chain. The results showed that the nature and position of substituents on the terminal phenyl ring had a significant impact on inhibitory potency. For example, dimethyl substitutions on the aryl ring led to variable inhibitory activity depending on their position. nih.govacs.org An investigation into indolacetamide analogues as antimalarial agents also highlighted the importance of the side chain, exploring how different polyamine linkers attached at this position influence activity. researchgate.net

Table 1: α-Amylase Inhibitory Activity of Indole-3-acetamide (B105759) Derivatives

This table shows the in vitro α-amylase inhibitory activity (IC₅₀) for a selection of N-aryl indole-3-acetamide derivatives, demonstrating the effect of substitutions on the terminal phenyl ring.

Click to view interactive data table
CompoundSubstituent on N-phenyl ringIC₅₀ (μM) nih.govresearchgate.net
1Unsubstituted2.6 ± 0.09
24-Methyl2.84 ± 0.1
33,4-Dimethyl1.23 ± 0.05
42,3-Dimethyl2.68 ± 0.08
52,5-Dimethyl2.38 ± 0.1
Acarbose (Standard)-0.92 ± 0.4

Impact of Substituents on the Indole Core (e.g., electronic and steric factors)

Beyond the primary 6-bromo and 3-acetamide groups, other substituents on the indole core can dramatically modulate the biological activity of the parent compound through electronic and steric effects. The indole nucleus is an electron-rich heterocycle that readily undergoes electrophilic substitution, and the nature of the groups attached to it can either enhance or diminish its reactivity and receptor binding affinity. researchgate.net

Electronic Factors: The electronic properties of substituents play a crucial role. Electron-withdrawing groups (EWGs), such as nitro (NO₂) or trifluoromethyl (CF₃), and electron-donating groups (EDGs), like methoxy (B1213986) (OCH₃) or methyl (CH₃), alter the electron density across the indole ring system. For example, the presence of a nitrogen-containing group on the fused benzo portion of the indole ring was found to increase cytotoxicity against certain cancer cell lines. nih.gov The introduction of a trifluoromethyl group, a strong EWG, has been shown to enhance lipophilicity and metabolic stability in some derivatives. In a series of N-acetamide indoles developed as antimalarials, adding a 3-trifluoromethyl group to the aryl ring of the acetamide moiety resulted in a five-fold increase in potency. nih.gov

Steric Factors: The size and spatial arrangement of substituents (steric factors) also have a significant impact. Bulky groups can cause steric hindrance, which may either prevent the molecule from fitting into a receptor's binding site or, conversely, lock it into a more favorable conformation for binding. nih.gov In studies of indole derivatives targeting cannabinoid receptors, the steric effects of various substituents on an attached naphthoyl group were found to be critical for receptor affinity and selectivity. nih.govresearchgate.netnih.gov Similarly, for some anti-inflammatory indole derivatives, the addition of a bulky heterocyclic ring was found to decrease activity compared to smaller substituted phenyl groups, highlighting the importance of optimal size and shape for the N-substituent. semanticscholar.orgresearchgate.net

The interplay between electronic and steric effects is complex. A substituent's position is as important as its identity. For instance, a methyl group at the para-position of a phenyl ring might have a different effect on activity than one at the ortho-position due to a combination of electronic influence and steric clash with adjacent parts of the molecule or the target protein. nih.govresearchgate.net

Effects of Linkers and Peripheral Heterocycles

A powerful strategy in medicinal chemistry for modifying the this compound scaffold is the introduction of various linkers and peripheral heterocyclic rings. This approach allows for the exploration of new chemical space and the optimization of pharmacological properties by attaching additional functional units to the core structure. mdpi.comresearchgate.net The 6-bromo position and the nitrogen of the indole ring (N-1) are common attachment points for these modifications. nih.govmdpi.com

The 6-bromo group serves as an excellent anchor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig), enabling the direct linkage of diverse aryl or heteroaryl rings at this position. nih.govnih.gov This has been used to create libraries of N-acetamide indoles with various heterocycles at the 6-position, such as 1,3,4-oxadiazole (B1194373) or pyrazole (B372694), in the search for new antimalarial agents. nih.gov

Alternatively, the indole nitrogen can be alkylated with a linker that terminates in a heterocyclic ring. This strategy has been employed to synthesize potent inhibitors of bacterial enzymes. For example, derivatives have been created where a thiophene (B33073) or pyrazole heterocycle is connected to the N-1 position of 6-bromoindole via a methylene (B1212753) or acetyl linker. mdpi.comnih.gov One such derivative, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(6-bromo-1H-indol-1-yl)acetamide, combines the bromoindole core with a thiadiazole ring through an acetamide linker, integrating multiple pharmacologically relevant motifs into a single molecule. Similarly, a triazole-containing phenoxy-acetamide side chain has been attached to the indole nitrogen to create complex hybrids.

The choice of linker and heterocycle is critical. The linker's length and flexibility affect the spatial orientation of the peripheral ring relative to the indole core. The heterocycle itself introduces new potential interactions (e.g., hydrogen bonding, π-stacking) with the biological target. For instance, nitrogen-rich heterocycles like triazoles are often used to improve metabolic stability and hydrogen-bonding capabilities. In some cases, two indole units are linked together; for example, 6-6' linked bis-indoles have been developed as potent HIV-1 fusion inhibitors. acs.orgnih.gov

Optimization Strategies for Specific Biological Targets (e.g., selective binding, potency enhancement)

The SAR data gathered from modifying the this compound scaffold are applied to optimize derivatives for specific biological targets, aiming to enhance potency and improve selectivity.

Potency Enhancement: Potency can be increased by introducing substituents that strengthen the molecule's interaction with its target. For antimalarial N-acetamide indoles targeting PfATP4, a systematic exploration of substituents on an aryl ring attached to the acetamide group showed that a 3-trifluoromethyl group led to a five-fold increase in potency. nih.gov In the development of inhibitors for bacterial cystathionine γ-lyase (CGL), attaching specific furan (B31954) or pyrazole carboxylic acid moieties to the 6-bromoindole core via a linker at the N-1 position was a key strategy for creating highly potent compounds. mdpi.comnih.gov

Selective Binding: Achieving selectivity is crucial to minimize off-target effects. This is often accomplished by exploiting structural differences between target proteins. For example, in developing cannabinoid receptor ligands, modifications to substituents on a naphthoyl group attached to the indole C-3 position allowed for the development of compounds highly selective for the CB2 receptor over the CB1 receptor. nih.gov For HIV-1 fusion inhibitors, the linkage point between two indole units was found to be critical for activity. A 6-6' linkage provided compounds with submicromolar potency, while exploring alternative linkages, such as 5-5' or 3-3', was part of the optimization strategy to understand the spatial requirements for binding to the gp41 protein. acs.orgnih.gov

Modulating Physicochemical Properties: Optimization also involves fine-tuning properties like solubility and metabolic stability. The introduction of polar groups or specific heterocycles can improve solubility. For instance, developing indolacetamide analogues of polyamines as antiprotozoal agents involved modifying the linker to improve properties, with a spermine-based chain yielding a potent derivative with membrane-permeabilizing effects. researchgate.net The 6-bromo position is often used as a synthetic handle to attach various groups that can modulate these properties without disrupting the core interactions necessary for activity. nih.gov This modular approach, combining core modifications, linker variations, and the addition of peripheral groups, allows for a multiparameter optimization to develop drug candidates with a desired balance of potency, selectivity, and drug-like properties. mdpi.comnih.gov

Advanced Research Methodologies

Spectroscopic and Spectrometric Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for elucidating the structure of 6-bromoindole-3-acetamide.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of each hydrogen atom. For instance, in a study of related 7-acetamido-5-bromoindoles, characteristic signals for the acetamide (B32628) methyl protons appear around δ 2.18-2.19 ppm, while the indole (B1671886) NH proton resonates further downfield, around δ 9.70-11.28 ppm. nih.gov Aromatic protons on the bromoindole ring typically show signals in the range of δ 7.21-8.09 ppm, with their specific shifts and coupling constants confirming the substitution pattern. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can validate the molecular formula, C₁₀H₉BrN₂O, by providing a highly accurate mass measurement. The presence of bromine is readily identified by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br) in the mass spectrum. acs.orgnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the acetamide group, as well as vibrations associated with the aromatic indole ring. nih.govacs.orgnih.gov For example, in similar structures, N-H stretching bands are observed in the region of 3267-3403 cm⁻¹, and the amide C=O stretch appears around 1622-1658 cm⁻¹. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Indole derivatives typically exhibit strong absorbance in the UV region. acs.orgmdpi.com For instance, methyl 6-bromoindolyl-3-acetate, a related compound, shows a maximum absorption (λmax) at 228 nm. acs.org

Electronic Circular Dichroism (ECD): ECD is a specialized technique used for chiral molecules to determine their absolute configuration. faccts.de While this compound itself is not chiral, derivatives or complexes of it could be. ECD spectra are sensitive to subtle changes in molecular geometry. faccts.denih.gov The technique involves measuring the differential absorption of left and right circularly polarized light. jussieu.fr

Chromatographic Techniques for Isolation and Purification

Chromatographic methods are essential for separating this compound from reaction mixtures and ensuring its purity for subsequent biological testing.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the purification and analysis of indole derivatives. nih.govnih.gov A common approach involves using a reverse-phase column, such as a C18 column. sielc.com The separation is achieved by eluting the sample with a mobile phase, typically a mixture of an organic solvent like acetonitrile (B52724) and water. sielc.com Purity can be assessed by monitoring the elution profile with a UV detector.

Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-qTOF-MS): This powerful hyphenated technique combines the high-resolution separation capabilities of UPLC with the sensitive and accurate mass detection of qTOF-MS. It is particularly useful for analyzing complex mixtures and identifying metabolites of the compound in biological samples. nih.gov

Computational Chemistry and In Silico Modeling

Computational methods are increasingly used to predict the biological activity and pharmacokinetic properties of compounds like this compound, guiding further experimental work.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific protein target. This method is used to hypothesize the mechanism of action and to identify potential biological targets. For example, derivatives of bromoindoles have been docked into the active sites of various enzymes, such as EGFR kinase and tubulin, to predict their binding affinity and interaction modes. nih.govresearchgate.net These simulations can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the compound within the binding site. nih.govuaeh.edu.mx

Predictive ADME Profiling

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling uses computational models to predict the pharmacokinetic properties of a compound. These predictions help to assess the drug-likeness of a molecule early in the discovery process. For instance, predictive studies on related indole derivatives have been used to evaluate their ADME properties, suggesting their potential for further development. researchgate.net

In Vitro Cellular and Biochemical Assays

In vitro assays are performed using cells or isolated biochemical components to evaluate the biological effects of this compound in a controlled environment.

A variety of human cancer cell lines have been used to test the cytotoxic effects of bromoindole derivatives, including:

HT-29 (colon carcinoma)

MCF-7 (breast cancer) mdpi.com

A549 (lung cancer) nih.govmdpi.com

HeLa (cervical cancer) nih.govmdpi.com

HepG2 (liver cancer) mdpi.com

PC-3 (prostate carcinoma) nih.gov

The antiproliferative activity is often assessed using the MTT assay, which measures cell viability. pensoft.net For example, a 5-bromoindole-3-acetamide derivative of spermine (B22157) demonstrated significant enhancement of antibiotic activity against various bacteria with low cytotoxicity. researchgate.net In other studies, bromoindole derivatives have shown potent cytotoxic effects against cancer cell lines, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the micromolar and even nanomolar range. nih.govresearchgate.net

Biochemical assays are also employed to investigate the compound's effect on specific enzymes or pathways. For instance, assays to measure the inhibition of tubulin polymerization have been used to study the mechanism of action of some anticancer indole derivatives. nih.govmdpi.com

In Vivo Preclinical Model Systems (non-human organism studies)

In vivo studies in non-human organisms are conducted to evaluate the efficacy and safety of a compound in a whole-organism context. While specific in vivo data for this compound is limited in the provided search results, related bromoindole derivatives have been investigated in preclinical models. For example, a 5-bromoindol-3-ylglyoxylamide derivative demonstrated efficacy in a lethal murine infection model of S. aureus. mdpi.com Such studies are crucial for determining the therapeutic potential of a compound before it can be considered for human trials.

Omics-based Approaches (e.g., RNA-sequencing, Genome-wide Expression Studies, Metabolomics)

Advanced "omics" technologies, including transcriptomics, genomics, and metabolomics, offer a comprehensive view of the molecular interactions of bioactive compounds within biological systems. koreascience.kr While specific omics-based studies focusing exclusively on this compound are limited in publicly available literature, research on its parent compound, indole-3-acetamide (B105759) (IAM), and other halogenated indoles provides significant insights into the potential applications of these methodologies. These studies serve as a robust framework for predicting the molecular targets and biological mechanisms of this compound. researchgate.net

Genome-wide Expression Studies of Indole-3-acetamide

Genome-wide expression studies on the parent compound, indole-3-acetamide (IAM), in the model plant Arabidopsis thaliana have revealed its role in regulating fundamental cellular processes. High levels of endogenous IAM were found to significantly curtail growth by repressing translational capacity. nih.gov Transcriptomic analysis of mutants with elevated IAM levels showed a broad impact on ribosome biogenesis and the repression of key transcriptional circuits involved in plant growth and development. nih.govnih.gov This suggests that IAM acts as a growth-repressing molecule, counteracting the growth-promoting effects of the auxin indole-3-acetic acid. nih.gov

The functional impairment of the enzyme AMIDASE 1, which converts IAM to indole-3-acetic acid, leads to IAM accumulation and the reprogramming of a significant number of stress-related genes. nih.gov This highlights a clear link between indole-acetamide levels and the activation of plant stress responses, including pathways involving abscisic acid and jasmonic acid. nih.gov

Below is a table summarizing the transcriptional networks repressed by high levels of indole-3-acetamide in Arabidopsis thaliana seeds, as identified through genome-wide expression studies. nih.gov

Repressed Transcriptional CircuitKey Genes AffectedAssociated Function
Ribosome BiogenesisRibosomal protein genesProtein synthesis, Translation
Seed DevelopmentSeed maturation proteinsEmbryo and seed development
Growth RegulationGrowth-regulating factorsCellular growth and proliferation

This interactive table summarizes findings from genome-wide expression studies on Arabidopsis thaliana with elevated indole-3-acetamide levels. nih.gov

Transcriptomic Analysis of a Halogenated Indole Analogue

Further insight into how halogenation affects the biological activity of indoles at the molecular level comes from studies on related compounds like 6-fluoroindole (B127801). Research on the bacterium Serratia marcescens demonstrated that 6-fluoroindole significantly represses the expression of genes associated with virulence and biofilm formation. researchgate.net Quantitative real-time PCR (qRT-PCR) was used to measure the change in transcript levels of key virulence factors. researchgate.net

The findings indicate that 6-fluoroindole treatment leads to the significant downregulation of genes controlling prodigiosin (B1679158) production (a characteristic red pigment), fimbriae formation (for adhesion), and quorum sensing. researchgate.net This provides a clear example of how a halogenated indole can modulate bacterial gene expression to reduce pathogenicity.

The table below details the transcriptomic data, showing the repression of virulence-related genes in Serratia marcescens following treatment with 6-fluoroindole. researchgate.net

GeneFunctionFold Change in Expression
shlAHemolysin (virulence factor)-3.1
fimAFimbrial subunit (adhesion)-3.0
pigAProdigiosin biosynthesis-3.2
pigCProdigiosin biosynthesis-3.0
SmaIQuorum sensing signal synthase-1.4
rpoSStress response regulator-1.8

This interactive table presents the relative transcriptional changes of virulence genes in Serratia marcescens when treated with 6-fluoroindole. researchgate.net

Metabolomics in the Study of Indole Compounds

Metabolomics is another powerful omics approach used to investigate the global metabolic response of an organism to a specific compound. koreascience.kr In the context of antimalarial drug discovery, whole-genome sequencing and metabolomic studies have been employed to identify the mechanisms of action for N-acetamide indole derivatives. nih.gov Such approaches can reveal disruptions in key metabolic pathways of a pathogen, for instance, by identifying mutations in targets like PfATP4 in Plasmodium falciparum or by observing changes in the parasite's transamination processes. nih.govmdpi.com While specific metabolomic data for this compound is not available, these studies underscore the utility of metabolomics for elucidating the broader physiological effects and mechanisms of action for this class of compounds.

Future Research Directions and Translational Perspectives

Design and Synthesis of Next-Generation Analogues

The future development of 6-bromoindole-3-acetamide-based agents heavily relies on innovative synthetic strategies to generate diverse libraries of next-generation analogues. The 6-bromo substituent is a key functional handle, enabling a wide array of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions like the Suzuki reaction. nih.gov This allows for the introduction of various heterocyclic moieties at the 6-position of the indole (B1671886) core, which can significantly modulate the biological activity of the resulting molecules. nih.gov

Two primary synthetic pathways have been established for creating N-acetamide indole derivatives. One approach involves using indole-6-carboxylic acid as a starting material, while a second pathway utilizes a substituted aniline (B41778) that is later cyclized to form the indole ring. nih.gov Both methods are adaptable for introducing substituents at multiple positions on the indole framework and the aryl acetamide (B32628) group. nih.gov For instance, 6-bromoindole (B116670) can be effectively alkylated at the nitrogen atom to attach various side chains, including those containing furan (B31954) or thiophene (B33073) rings, which are precursors for potent biological inhibitors. nih.govnih.gov The synthesis of indole-3-acetamide (B105759) derivatives, in general, can be achieved by coupling indole-3-acetic acid with various substituted anilines using coupling reagents like 1,1-carbonyldiimidazole (CDI). nih.gov These established methods provide a robust platform for creating a wide range of novel analogues for structure-activity relationship (SAR) studies.

Synthetic StrategyKey Reagents/ReactionsPurpose/ApplicationReference
Modification at the 6-PositionSuzuki cross-coupling reaction with various boronic acids/esters.Introduce diverse heterocyclic groups to modulate activity and selectivity. nih.gov
N-Alkylation of the Indole RingSodium hydride (NaH) and an alkyl halide (e.g., methyl bromoacetate).Attach functional side chains to the indole nitrogen, creating inhibitors for specific enzymes. nih.govnih.gov
Acetamide Side Chain ModificationCoupling of indole-3-acetic acid with substituted anilines using CDI.Explore the impact of different substituents on the acetamide moiety on biological targets. nih.gov
Assembly from Substituted AnilinesReaction of a substituted aniline with chloroacetyl chloride followed by cyclization.Provides an alternative route that allows for varied substitutions on the benzene (B151609) portion of the indole ring. nih.gov

Strategies for Combatting Antimicrobial Resistance

The rise of antimicrobial resistance (AMR) necessitates novel therapeutic strategies, and derivatives of 6-bromoindole are emerging as important tools in this fight. mdpi.commicrobiologyjournal.org One promising strategy involves the development of "antibiotic potentiators" or "adjuvants," which are non-antibacterial compounds that enhance the efficacy of existing antibiotics. nih.govmdpi.com

Derivatives of 6-bromoindole have been identified as potent inhibitors of bacterial cystathionine-γ-lyase (CGL), an enzyme responsible for producing hydrogen sulfide (B99878) (H₂S) in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov H₂S helps protect bacteria from oxidative stress, a key mechanism by which many antibiotics kill cells. nih.gov By inhibiting CGL, these 6-bromoindole compounds deplete the bacteria's protective H₂S shield, thereby re-sensitizing them to conventional antibiotics like gentamicin (B1671437). nih.govmdpi.com

A second strategy involves the direct disruption of bacterial membranes. nih.govnih.gov Certain 6-bromoindole-polyamine conjugates have been shown to possess intrinsic antimicrobial activity by rapidly permeabilizing and depolarizing the bacterial cell membrane. nih.gov This mechanism is effective against both Gram-positive and Gram-negative bacteria and can also facilitate the entry of other antibiotics into the cell, thus acting as a potentiation strategy. nih.govnih.gov For example, a 5-bromoindole-3-acetamido polyamine conjugate demonstrated strong enhancement of doxycycline's action against P. aeruginosa. mdpi.com These dual-action approaches—inhibiting resistance pathways and direct bactericidal activity—position this compound analogues as a versatile scaffold for developing new weapons against drug-resistant infections.

StrategyMolecular Target/MechanismEffect on BacteriaExample ClassReference
Antibiotic PotentiationInhibition of bacterial cystathionine-γ-lyase (CGL).Blocks H₂S production, reducing bacterial defense against oxidative stress and enhancing antibiotic efficacy.6-Bromoindole-based CGL inhibitors. nih.govmdpi.com
Membrane DisruptionPermeabilization and depolarization of the bacterial cell membrane.Causes rapid cell death and facilitates entry of other antibiotics.6-Bromoindolglyoxylamide and 5-bromoindole-3-acetamido polyamine conjugates. mdpi.comnih.govnih.gov

Development of Targeted Antineoplastic Agents

The 6-bromoindole scaffold is a promising starting point for the development of novel targeted antineoplastic agents. drugbank.com Research on related bromoindole structures has demonstrated their potential to interfere with cancer cell proliferation and metastasis. mdpi.com For instance, N-alkyl-5-bromoindole derivatives have been synthesized and shown to possess moderate antiproliferative effects on breast cancer cell lines. mdpi.com A key insight from these studies is that such compounds can induce a marked reduction in polymerized actin, suggesting an inhibitory effect on actin nucleation and cytoskeleton dynamics, which are critical for cancer cell migration and invasion. mdpi.com

Future research on this compound analogues could focus on designing molecules that specifically target key proteins involved in cancer progression. One attractive set of targets are the anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL), which are often overexpressed in cancer cells, making them resistant to conventional chemotherapy. newswise.com Designing small molecules that mimic the action of pro-apoptotic proteins to inhibit Bcl-2 or Bcl-xL could restore the natural cell death program in cancer cells.

Another promising avenue is the targeted inhibition of proteins that regulate the actin cytoskeleton, such as the Arp2/3 complex or WASP (Wiskott-Aldrich syndrome protein). mdpi.com By disrupting the formation of lamellipodia and other cellular extensions, such agents could serve as potent anti-metastatic drugs. The synthesis of a focused library of this compound derivatives and their screening against these targets could lead to the identification of new lead compounds for cancer therapy.

Potential TargetRole in CancerTherapeutic StrategyReference
Bcl-2 Family Proteins (e.g., Bcl-2, Bcl-xL)Inhibit programmed cell death (apoptosis), promoting cancer cell survival.Design analogues that act as BH3 mimetics to inhibit Bcl-2/Bcl-xL, thereby inducing apoptosis. newswise.com
Actin Cytoskeleton Regulators (e.g., Arp2/3, WASP)Control cell shape, motility, and invasion, which are crucial for metastasis.Develop molecules that disrupt actin polymerization to inhibit cancer cell migration and invasion. mdpi.com

Potential Applications in Agricultural Science

Beyond medicine, this compound holds potential for applications in agricultural science due to its structural similarity to indole-3-acetamide (IAM), a natural precursor to the primary plant hormone auxin, indole-3-acetic acid (IAA). nih.govnih.gov In plants, the balance between IAM and IAA is critical for regulating growth and development, as well as responses to environmental stress. nih.govmdpi.com The accumulation of IAM has been shown to curtail plant growth and trigger stress-related responses, partly by stimulating the biosynthesis of another key hormone, abscisic acid (ABA). mdpi.comfrontiersin.org

This intricate hormonal cross-talk suggests that synthetic analogues like this compound could be developed as novel plant growth regulators. Depending on their specific design, these compounds could be engineered to:

Inhibit or mimic IAM hydrolase: By blocking the conversion of IAM to IAA, such compounds could intentionally slow growth or enhance stress tolerance in crops.

Act as slow-release sources of auxin-like activity: If the compound is slowly metabolized by the plant, it could provide a sustained growth-promoting signal.

Modulate stress response pathways: By influencing the IAM-ABA signaling nexus, analogues could be used to prime plants for better tolerance to abiotic stresses like drought or high salinity. nih.gov

The exploration of these possibilities requires screening this compound and its derivatives in various plant species to understand their effects on root architecture, shoot growth, seed development, and stress resilience. This research could lead to the development of new agrochemicals that improve crop yield and sustainability.

Exploration of Novel Biological Targets

A key direction for future research is the identification and validation of novel biological targets for this compound and its analogues. The versatility of this chemical scaffold has already been demonstrated by the discovery of its activity against a diverse range of targets beyond those typically associated with indole compounds.

One of the most significant discoveries is the identification of the P-type ATPase PfATP4 in the malaria parasite Plasmodium falciparum as a target for N-acetamide indoles. nih.gov This finding opens a new avenue for the development of novel antimalarial drugs with a unique mechanism of action. nih.gov In the field of bacteriology, bacterial cystathionine (B15957) γ-lyase (CGL) has been validated as a target for 6-bromoindole derivatives, providing a new strategy to combat antibiotic resistance by undermining bacterial stress-response pathways. nih.gov

In oncology, preliminary evidence suggests that bromoindoles may interfere with the actin cytoskeleton, pointing to regulators of actin dynamics as potential targets for anti-metastatic therapies. mdpi.com In plant science, the transcription factor MYB74, which is induced by IAM and is involved in controlling plant growth and osmotic stress responses, represents a novel target for agricultural applications. frontiersin.org The continued use of chemoproteomics, genetic screening, and computational modeling will be essential to uncover additional targets and further elucidate the mechanisms of action for this promising class of compounds.

Novel TargetOrganism/SystemPotential ApplicationLead Compound ClassReference
PfATP4Plasmodium falciparumAntimalarial therapyN-acetamide indoles nih.gov
Bacterial Cystathionine γ-lyase (CGL)Pathogenic Bacteria (e.g., S. aureus)Antibiotic potentiation6-Bromoindole derivatives nih.gov
Actin Cytoskeleton Regulators (e.g., Arp2/3)Cancer CellsAnti-metastatic cancer therapyN-alkyl-5-bromoindole derivatives mdpi.com
MYB74 Transcription FactorPlants (Arabidopsis thaliana)Plant growth regulation, stress toleranceIndole-3-acetamide and its analogues frontiersin.org

Q & A

Q. What are the key considerations for synthesizing 6-Bromoindole-3-acetamide with high purity?

  • Methodological Answer : Synthesis should prioritize regioselective bromination at the indole’s 6-position and subsequent acetylation. Use controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side reactions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is critical. Confirm purity using HPLC (>95%) and characterize via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Confirm bromine’s position via 1H^1H-NMR coupling patterns (e.g., aromatic protons) and 13C^{13}C-NMR shifts for carbonyl and acetamide groups.
  • FTIR : Identify N-H stretches (3200–3400 cm1^{-1}) and carbonyl peaks (1650–1700 cm1^{-1}).
  • Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]+^+) and isotopic patterns consistent with bromine (1:1 ratio for 79Br^{79}Br/81Br^{81}Br) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

  • Methodological Answer :
  • Antimicrobial Activity : Perform broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, E. coli, C. albicans), using ciprofloxacin/fluconazole as controls.
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess IC50_{50}.
  • Enzyme Inhibition : Test acetylcholinesterase/tyrosinase inhibition via spectrophotometric methods. Normalize data against positive controls (e.g., galantamine, kojic acid) .

Advanced Research Questions

Q. How can researchers resolve contradictory data in this compound’s reported bioactivity across studies?

  • Methodological Answer :
  • Reproducibility Checks : Replicate assays under standardized conditions (pH, temperature, solvent controls).
  • Meta-Analysis : Pool data from independent studies and apply statistical tests (ANOVA, Tukey’s HSD) to identify outliers.
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases, receptors) and validate via surface plasmon resonance (SPR) .

Q. What strategies optimize the reaction yield of this compound under scalable conditions?

  • Methodological Answer :
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling reactions and evaluate turnover numbers (TON).
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.
  • Process Monitoring : Use in situ FTIR or LC-MS to track intermediate formation and adjust reaction time/temperature dynamically .

Q. How can computational modeling predict this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 isoforms).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (GROMACS) to assess binding stability.
  • QSAR Models : Develop regression models linking structural descriptors (e.g., logP, topological polar surface area) to bioactivity .

Methodological Notes

  • Data Analysis : For bioactivity studies, apply non-linear regression (GraphPad Prism) to calculate IC50 _{50}/EC50_{50} and report 95% confidence intervals .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro/in vivo toxicity testing, including institutional animal care committee approvals where applicable .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.